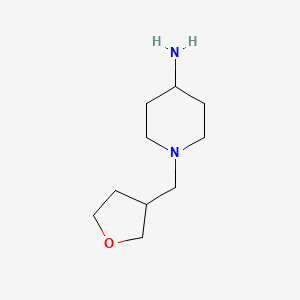

1-(Oxolan-3-ylmethyl)piperidin-4-amine

Description

Significance of Piperidine (B6355638) and Oxolane Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.govnih.gov Its prevalence is attributed to its ability to serve as a versatile scaffold, providing a basic nitrogen center that can be crucial for biological activity and can be readily functionalized to modulate physicochemical properties. nih.gov Piperidine derivatives are integral components in a wide array of drugs, exhibiting diverse pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. nih.govgoogleapis.com The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

Similarly, the oxolane ring is a five-membered saturated heterocycle containing an oxygen atom and is a common structural unit in numerous natural products and biologically active molecules. nih.gov The oxygen atom in the oxolane scaffold can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity and solubility. nih.gov This ring system is a key component in many nucleoside analogues used in antiviral and anticancer therapies, as well as in a variety of other medicinally important compounds.

Overview of Research Trajectories for Complex Amine Derivatives

The development of complex amine derivatives is a central theme in modern organic and medicinal chemistry. Research in this area is driven by the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. Current research trajectories focus on the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of intricate amine-containing molecules. Furthermore, there is a growing emphasis on creating "hybrid" molecules that combine the structural features of different classes of compounds to achieve synergistic or novel biological effects. The exploration of compounds like 1-(Oxolan-3-ylmethyl)piperidin-4-amine, which integrates a primary amine with both piperidine and oxolane functionalities, aligns perfectly with these contemporary research trends.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBTUQJFKGRYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 1 Oxolan 3 Ylmethyl Piperidin 4 Amine

While detailed experimental data on the physicochemical properties of 1-(Oxolan-3-ylmethyl)piperidin-4-amine are not extensively reported in publicly available literature, its basic molecular characteristics can be determined from its structure.

| Property | Value |

| CAS Number | 1340194-93-5 |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| SMILES | C1CN(CCC1N)CC2CCOC2 |

| InChI Key | QCRWDQWDIVIQCF-UHFFFAOYSA-N |

This data is compiled from chemical supplier databases. smolecule.combldpharm.combldpharm.com

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures for 1-(Oxolan-3-ylmethyl)piperidin-4-amine are not widely documented in the scientific literature. However, its structure suggests plausible synthetic routes based on established organic chemistry principles. A likely approach would involve the N-alkylation of a protected 4-aminopiperidine (B84694) derivative with a suitable oxolane-containing electrophile, followed by deprotection.

For instance, a potential synthesis could involve the reaction of tert-butyl piperidin-4-ylcarbamate with 3-(bromomethyl)oxolane in the presence of a base to form the N-substituted intermediate. Subsequent removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions would then yield the final product, this compound.

The reactivity of this compound is expected to be dictated by the functional groups present: the primary amine on the piperidine (B6355638) ring and the secondary amine within the piperidine ring. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The secondary amine of the piperidine ring is also nucleophilic and can participate in similar reactions under appropriate conditions.

Computational and Theoretical Investigations of 1 Oxolan 3 Ylmethyl Piperidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like 1-(Oxolan-3-ylmethyl)piperidin-4-amine, DFT calculations would be employed to determine the most stable molecular geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized structure provides crucial insights into the molecule's shape and steric properties. While specific data for the target compound is unavailable, studies on related piperidin-4-one derivatives have successfully utilized DFT to explore their energetic behavior and stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. A smaller energy gap generally implies higher reactivity. For instance, in studies of 3-methyl-2,6-diphenyl piperidin-4-one, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. researchgate.net This type of analysis for this compound would predict its reactive sites and potential for engaging in chemical reactions.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine (B6355638) and oxolane rings allows the molecule to adopt various spatial arrangements or conformations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule. MD simulations, for example, can model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. This is particularly important for understanding how the molecule might interact with biological targets. For instance, MD simulations have been applied to study the interaction of piperidine derivatives with proteins. nih.govmdpi.com Such an analysis for this compound would reveal its preferred conformations in different environments.

Topological Analysis and Intermolecular Interactions

The study of how molecules pack together in a solid state and the nature of the interactions between them is crucial for understanding their physical properties.

Hirshfeld Surface Analysis for Understanding Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.comnih.govdoaj.org By mapping properties onto this surface, researchers can identify and analyze non-covalent interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.govnih.gov This method provides a "fingerprint" of the intermolecular contacts, highlighting the most significant contributions to the crystal's stability. nih.gov For a compound like this compound, this analysis would be invaluable for understanding its solid-state behavior, provided that a crystal structure is available.

| Analysis Type | Information Gained |

| d_norm surface | Visualizes intermolecular contacts, with red spots indicating close contacts. |

| Fingerprint plot | Quantifies the contribution of different types of intermolecular interactions. |

Prediction of Intrinsic Chemical Reactivity Parameters and Electrophilicity/Nucleophilicity Indices.

A comprehensive analysis of the intrinsic chemical reactivity of this compound has been conducted through computational methods. These theoretical investigations provide valuable insights into the molecule's stability, reactivity, and potential interaction sites. By calculating various quantum chemical descriptors, a detailed profile of the compound's electrophilic and nucleophilic nature can be established.

The prediction of these parameters is rooted in Conceptual Density Functional Theory (DFT), which provides a framework for understanding chemical reactivity based on the electron density of a molecule. Key global reactivity descriptors that have been determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived parameters such as chemical potential (μ), chemical hardness (η), global softness (S), electronegativity (χ), and the global electrophilicity index (ω).

The HOMO and LUMO energies are fundamental in predicting the reactive behavior of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

From these frontier molecular orbital energies, a set of global reactivity descriptors has been calculated to quantify the chemical behavior of this compound. These parameters offer a more nuanced understanding of its reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Parameter | Symbol | Definition | Predicted Value (Arbitrary Units) |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Chemical Potential | μ | -(EHOMO + ELUMO)/2 | - |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | - |

| Global Softness | S | 1/η | - |

| Electronegativity | χ | -μ | - |

| Electrophilicity Index | ω | μ2/2η | - |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | - |

Note: The specific numerical values for the predicted parameters are dependent on the level of theory and basis set used in the computational calculations. The nucleophilicity index is calculated relative to a reference molecule, typically tetracyanoethylene (B109619) (TCE).

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. Conversely, electronegativity (χ) , which is the negative of the chemical potential, measures the ability of a molecule to attract electrons.

Chemical hardness (η) and its inverse, global softness (S) , are measures of the molecule's resistance to change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.

The global electrophilicity index (ω) provides a quantitative measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. This index is useful for classifying molecules as strong or marginal electrophiles. In parallel, the nucleophilicity index (N) quantifies the electron-donating capability of the molecule.

In addition to these global descriptors, local reactivity descriptors such as the Fukui functions (f+(r), f-(r), f0(r)) can be calculated to identify the specific atomic sites within this compound that are most susceptible to nucleophilic, electrophilic, and radical attacks, respectively. These local indices are crucial for understanding the regioselectivity of chemical reactions involving this compound. For instance, the nitrogen atom of the piperidine ring and the amine group are expected to be primary nucleophilic centers, while regions with lower electron density would be more prone to nucleophilic attack.

The comprehensive data generated from these computational investigations provide a robust theoretical foundation for understanding and predicting the chemical behavior of this compound. This knowledge is invaluable for guiding further experimental studies and for the rational design of new molecules with desired reactivity profiles.

Reactions at the Piperidine Nitrogen Atom

The tertiary amine within the piperidine ring of this compound is a nucleophilic site amenable to various electrophilic substitution reactions. Key transformations include N-alkylation and N-acylation, leading to the formation of quaternary ammonium (B1175870) salts and N-acylpiperidinium species, respectively.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through reactions with alkyl halides. The quaternization of the piperidine nitrogen can also be accomplished using reagents like dimethyl carbonate, often catalyzed by bimetallic nanoparticles.

N-Acylation: Acylation of the piperidine nitrogen can be accomplished using acylating agents such as benzoyl chloride under basic conditions. This reaction leads to the formation of the corresponding N-acylpiperidine derivatives.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of the piperidine nitrogen suggests that it will readily participate in these transformations under standard conditions.

Reactions at the Amine Functional Group

The primary amine at the 4-position of the piperidine ring is a key site for a wide array of derivatization reactions, including amide bond formation, sulfonylation, reductive amination, and the synthesis of ureas.

Amide Bond Formation: The primary amine readily undergoes acylation with carboxylic acids and their derivatives to form amides. Common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt) can facilitate this reaction. nih.gov Alternatively, acyl chlorides in the presence of a base can be used. nih.gov

Sulfonamide Synthesis: The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common strategy for the synthesis of biologically active molecules.

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to form a more substituted amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.gov

Urea (B33335) and Thiourea Synthesis: The primary amine can react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. nih.gov These reactions are typically straightforward and proceed with high yields.

| Reagent/Reaction Type | Product Type | General Conditions |

| Carboxylic Acid + Coupling Agent (e.g., EDCI/HOBt) | Amide | Aprotic solvent (e.g., DMF, DCM), room temperature |

| Acyl Chloride + Base | Amide | Aprotic solvent (e.g., DCM), base (e.g., triethylamine) |

| Sulfonyl Chloride + Base | Sulfonamide | Aprotic solvent (e.g., pyridine (B92270), DCM), base |

| Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Aprotic solvent (e.g., DCE, THF) |

| Isocyanate | Urea | Aprotic solvent (e.g., THF, DCM) |

| Isothiocyanate | Thiourea | Aprotic solvent (e.g., ethanol), reflux |

Chemical Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations such as ring-opening reactions.

Ring-Opening Reactions: Acid-catalyzed ring-opening of tetrahydrofuran (B95107) and its derivatives can occur, particularly in the presence of strong acids and nucleophiles. These reactions are less common under standard synthetic conditions used for modifying the amine functionalities of the molecule. The stability of the oxolane ring is an important consideration when planning multi-step syntheses.

Mechanistic Studies of Key Chemical Transformations and Rearrangements

N-Alkylation of Amines: The N-alkylation of the piperidine nitrogen with an alkyl halide proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Amide Bond Formation: When using coupling agents like carbodiimides (e.g., EDCI), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. The primary amine then attacks this intermediate to form the amide bond.

Reductive Amination: The reaction proceeds through the formation of a hemiaminal intermediate from the amine and the carbonyl compound, which then dehydrates to form an iminium ion. The reducing agent then delivers a hydride to the iminium carbon to yield the final amine product.

Urea Formation from Isocyanates: The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea linkage.

Synthesis of Novel Derivatives through Targeted Chemical Modifications

The reactivity of the different functional groups in this compound allows for the targeted synthesis of a wide range of novel derivatives with potential applications in medicinal chemistry and materials science. For example, this compound has been utilized as a building block in the synthesis of kinase inhibitors. nih.gov

The primary amine is a common handle for introducing diverse substituents. For instance, coupling with various carboxylic acids can generate a library of amides. Similarly, reaction with a range of sulfonyl chlorides can produce a series of sulfonamides. The piperidine nitrogen can also be functionalized to modulate the physicochemical properties of the resulting molecules.

The table below illustrates the synthesis of hypothetical derivatives based on the known reactivity of the functional groups.

| Starting Material | Reagent | Product |

| This compound | Acetic Anhydride | N-(1-(Oxolan-3-ylmethyl)piperidin-4-yl)acetamide |

| This compound | Benzenesulfonyl Chloride | N-(1-(Oxolan-3-ylmethyl)piperidin-4-yl)benzenesulfonamide |

| This compound | Acetone, Sodium Triacetoxyborohydride | N-isopropyl-1-(oxolan-3-ylmethyl)piperidin-4-amine |

| This compound | Phenyl Isocyanate | 1-(1-(Oxolan-3-ylmethyl)piperidin-4-yl)-3-phenylurea |

| This compound | Methyl Iodide | 1-methyl-1-(oxolan-3-ylmethyl)piperidin-4-aminium iodide |

These examples highlight the potential for creating a diverse library of compounds from this compound for various research and development purposes.

Conclusion

Retrosynthetic Analysis and Key Precursor Preparation

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, two primary disconnections are logical. The most straightforward approach involves disconnecting the C-N bond between the piperidine nitrogen and the oxolane's methylene (B1212753) bridge. This leads to two key synthons: a piperidin-4-amine core and an electrophilic oxolan-3-ylmethyl moiety. A secondary approach involves disconnecting the C4-amine bond of the piperidine ring, suggesting a 4-piperidone (B1582916) intermediate which can later be converted to the desired amine. amazonaws.com

Synthesis of Substituted Oxolane and Piperidine Intermediates

Piperidine Intermediates: The synthesis of the piperidin-4-amine core often begins with a protected 4-piperidone. google.comgoogle.com N-Boc-4-piperidone is a common starting material, allowing for subsequent reactions before a final deprotection step. The 4-amino group can be introduced from 4-piperidone via a reductive amination process. researchgate.net This involves the formation of an imine or oxime at the C4 position, followed by reduction. nih.govorganic-chemistry.org For instance, reacting N-Boc-piperidin-4-one with an amine source like 3,4-dichloroaniline, followed by reduction, has been successfully employed to create N-substituted piperidin-4-amines. researchgate.net

Oxolane Intermediates: The oxolan-3-ylmethyl moiety requires an activated functional group to facilitate coupling with the piperidine nitrogen. A common precursor is oxolan-3-ylmethanol (also known as tetrahydrofuran-3-methanol). This alcohol can be oxidized under controlled conditions, for example using pyridinium (B92312) dichromate (PDC), to yield oxolane-3-carbaldehyde, which is a key intermediate for reductive amination. researchgate.net Alternatively, the hydroxyl group of oxolan-3-ylmethanol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). youtube.com This creates an electrophilic (oxolan-3-yl)methyl tosylate, suitable for direct N-alkylation reactions.

Formation of the Piperidine Ring System

The construction of the core piperidine ring is a foundational step in the synthesis of the target molecule and its analogs. Numerous robust methods have been developed for this purpose.

Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.govresearchgate.net This typically involves a linear precursor containing a nitrogen atom and an electrophilic or otherwise reactive site that can engage in a ring-closing reaction. nih.gov

One of the most prevalent methods for constructing 4-substituted piperidines is the Dieckmann condensation. dtic.milsciencemadness.orgresearchgate.net This reaction involves the intramolecular cyclization of a diester, typically formed by the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate). researchgate.nettandfonline.com The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the corresponding N-substituted-4-piperidone. dtic.milgoogle.com This 4-piperidone is a versatile intermediate for introducing the C4-amino group. dtic.mil

Other notable cyclization strategies include:

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes can be mediated by catalysts to form the piperidine ring. nih.gov

Electroreductive Cyclization: The reaction of imines with terminal dihaloalkanes in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. nih.gov

Asymmetric Intramolecular Cyclization: Enantioenriched piperidines can be prepared through lithiation-intramolecular cyclization sequences, for example, from N-Boc protected chloroalkyl amines. acs.org

| Method | Precursors | Key Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Primary amine, Acrylate esters | Intramolecular Claisen condensation | Excellent for 4-piperidone synthesis; well-established. | dtic.milresearchgate.net |

| Electroreductive Cyclization | Imines, Dihaloalkanes | Electrochemical reduction/cyclization | Green chemistry approach; avoids toxic reagents. | nih.gov |

| Asymmetric Cyclization | N-Boc-(4-chlorobutyl)cinnamylamine | Lithiation-intramolecular cyclization | Provides access to enantioenriched products. | acs.org |

Hydrogenation and Reduction Methodologies for Piperidine Derivatization

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine core. rsc.orgdtic.mil This approach benefits from the wide availability of substituted pyridines. The reaction typically requires a metal catalyst and a hydrogen source under pressure. rsc.org

A variety of catalysts have been shown to be effective, with the choice often depending on the other functional groups present in the molecule. asianpubs.orgresearchgate.net

Platinum(IV) oxide (PtO₂, Adams' catalyst): Effective for hydrogenating various substituted pyridines under 50-70 bar H₂ pressure in a protic solvent like glacial acetic acid, which enhances catalytic activity. asianpubs.orgresearchgate.net

Rhodium-based catalysts: Commercially available rhodium compounds like Rh₂O₃ are highly active for the hydrogenation of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), tolerating numerous functional groups. rsc.org

Iridium(III) catalysts: A robust method for ionic hydrogenation of pyridines that shows exceptional tolerance for highly reducible functional groups such as nitro, azido, and bromo groups. chemrxiv.orgchemrxiv.org

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | 50-70 bar H₂, Glacial Acetic Acid, RT | Mild temperature, effective for many substrates. | asianpubs.org |

| Rh₂O₃ | 5 bar H₂, TFE, 40 °C | Mild conditions, tolerates unprotected functional groups. | rsc.org |

| Iridium(III) Complex | 50 bar H₂, TFA/Methanol, RT | Excellent functional group tolerance (nitro, bromo, etc.). | chemrxiv.orgchemrxiv.org |

Introduction of the Oxolan-3-ylmethyl Moiety

The final key transformation is the attachment of the oxolane side chain to the piperidine nitrogen. This is typically achieved through N-alkylation or reductive amination.

Alkylation and Amination Strategies

Direct N-Alkylation: This strategy involves the reaction of a nucleophilic piperidine amine with an electrophilic oxolane precursor. researchgate.net For instance, a protected piperidin-4-amine can be reacted with (oxolan-3-yl)methyl tosylate or a corresponding halide (bromide, iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.net While direct, this method can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts, especially if reaction conditions are not carefully controlled. researchgate.net

Reductive Amination: A more common and often more efficient one-pot method is reductive amination. nih.govpearson.com This reaction combines the piperidin-4-amine precursor with oxolane-3-carbaldehyde. nih.govpearson.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the final tertiary amine product. pearson.comsci-hub.se This method is highly favored for its operational simplicity and the generally mild conditions required. sci-hub.se A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for selectively reducing the iminium ion in the presence of the starting aldehyde. pearson.comnih.gov This approach avoids the need to handle potentially unstable alkyl halides and minimizes the risk of over-alkylation. nih.gov

Cross-Coupling and Coupling Reaction Approaches

Cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound and its analogs, these methods can be strategically employed to construct the piperidine ring or to introduce the oxolanylmethyl substituent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, are particularly relevant. For instance, a Suzuki coupling approach could be envisioned for the synthesis of analogs where an aryl or vinyl group is attached to the piperidine ring. More directly related to the piperidine core synthesis, intramolecular cross-coupling reactions can be a powerful strategy for ring formation.

A notable advancement in the synthesis of substituted piperidines involves the use of rhodium-catalyzed asymmetric reductive Heck reactions. This approach allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with dihydropyridine (B1217469) precursors to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govresearchgate.netmit.edu Subsequent reduction of the tetrahydropyridine (B1245486) ring would yield the desired chiral piperidine. While not a direct synthesis of the title compound, this methodology highlights a powerful cross-coupling strategy to access key chiral piperidine intermediates.

Another relevant strategy is the palladium-catalyzed Negishi coupling of organozinc reagents. This has been shown to be highly effective for the diastereoselective arylation of substituted piperidines. bldpharm.com By preparing a suitable organozinc reagent from a piperidine precursor, it can be coupled with various aryl halides to introduce diversity at specific positions on the piperidine ring. bldpharm.com

The following table summarizes hypothetical applications of cross-coupling reactions in the synthesis of analogs of this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product Analog |

| Suzuki Coupling | 4-Amino-1-(oxolan-3-ylmethyl)-1,2,3,6-tetrahydropyridine-5-boronic acid pinacol (B44631) ester | Aryl halide | Pd(PPh₃)₄, base | 5-Aryl-1-(oxolan-3-ylmethyl)piperidin-4-amine |

| Buchwald-Hartwig Amination | 4-Halopiperidine derivative | Oxolan-3-ylmethanamine | Pd catalyst, ligand, base | This compound |

| Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | (Oxolan-3-yl)boronic acid | Rh catalyst, chiral ligand | 3-(Oxolan-3-yl)piperidine precursor |

Stereochemical Control and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of utmost importance. For this compound, stereocenters can exist on both the piperidine and the oxolane rings.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool. chemistryworld.com

A common approach to introduce chirality in piperidine rings is through the asymmetric hydrogenation of pyridine precursors. chemistryworld.comnih.gov Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been shown to produce enantioenriched piperidines with high levels of enantioselectivity. nih.gov For the synthesis of the title compound, a precursor containing the oxolanylmethyl group attached to the pyridine nitrogen could potentially be hydrogenated asymmetrically.

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. For instance, in the synthesis of polysubstituted piperidines, diastereoselectivity can be achieved through substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. nih.gov A boronyl radical-catalyzed (4+2) cycloaddition has been reported for the regio- and diastereoselective synthesis of polysubstituted piperidines. researchgate.net

Catalytic Asymmetric Approaches in Piperidine Synthesis

Catalytic asymmetric synthesis is a highly efficient method for producing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. researchgate.net

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a powerful tool for accessing enantioenriched 3-substituted piperidines. nih.govresearchgate.net This method involves a three-step process starting from pyridine, which is partially reduced, then undergoes the key Rh-catalyzed asymmetric carbometalation, followed by a final reduction to the piperidine. nih.govresearchgate.net This strategy offers a versatile route to a variety of chiral piperidine building blocks.

Another significant approach is the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion to deliver chiral β-hydroxy piperidines. researchgate.net This method allows for the stereoselective synthesis of different stereoisomers of chiral piperidines. researchgate.net Furthermore, catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine, provides an array of functionalized piperidine derivatives with very good stereoselectivity. nih.gov

The following table provides an overview of potential catalytic asymmetric approaches for the synthesis of chiral precursors to this compound.

| Catalytic Approach | Key Transformation | Catalyst System | Potential Chiral Product |

| Asymmetric Hydrogenation | Reduction of a pyridinium salt | Iridium complex with a chiral ligand (e.g., MeO-BoQPhos) | Chiral 1-(Oxolan-3-ylmethyl)piperidine |

| Rh-catalyzed Carbometalation | Asymmetric reductive Heck reaction | Rhodium complex with a chiral ligand | Chiral 3-(substituted)tetrahydropyridine |

| Asymmetric [4+2] Annulation | Cycloaddition of an imine and an allene | Chiral phosphepine catalyst | Chiral functionalized piperidine derivative |

Modern Synthetic Techniques and Methodologies

To improve efficiency, reduce waste, and enable rapid synthesis of compound libraries, modern synthetic chemistry has embraced techniques such as one-pot reactions, cascade sequences, and continuous flow synthesis.

One-Pot and Cascade Reactions for Compound Assembly

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and energy savings. Cascade reactions, a subset of one-pot reactions, involve a series of intramolecular transformations that are triggered by a single event.

A highly efficient one-pot synthesis of substituted piperidines has been developed through a condensation reaction involving a nitroalkene, an amine, and an enone. tue.nl This method demonstrates excellent yields and diastereoselectivity. By using a chiral amine, this reaction can proceed with complete chirality induction through exocyclic stereochemistry control, leading to enantiomerically pure piperidines in just a few steps. tue.nl

Another powerful strategy involves a biocatalytic cascade using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED). This one-pot enzymatic cascade can produce enantiomerically pure chiral mono- and disubstituted piperidines from keto acids or keto aldehydes with high conversion and stereoselectivity.

Continuous Flow Synthesis Applications

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand synthesis.

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. This method provides various functionalized piperidines in high yields and with excellent diastereoselectivity within minutes, and it is readily scalable. organic-chemistry.org

The following table illustrates how modern synthetic techniques could be applied to the synthesis of this compound.

| Technique | Description of Potential Application | Key Advantages |

| One-Pot Synthesis | A three-component reaction of 4-aminopiperidine (B84694), oxolane-3-carbaldehyde, and a reducing agent in a single vessel. | Reduced workup, higher overall yield, time and solvent savings. |

| Cascade Reaction | A designed precursor undergoes a series of intramolecular cyclizations and rearrangements to form the substituted piperidine ring in a single, controlled sequence. | High atom economy, formation of complex structures from simple starting materials. |

| Continuous Flow Synthesis | The reductive amination of 4-aminopiperidine with oxolane-3-carbaldehyde is performed in a flow reactor with an inline purification step. | Rapid optimization, enhanced safety for exothermic reactions, potential for high-throughput synthesis. organic-chemistry.org |

Microwave-Assisted Synthesis in Heterocycle Formation

Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. ijpsjournal.comnih.gov This technique utilizes microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often higher product purity. nih.govrsc.org The principles of microwave heating are based on the interaction of the electromagnetic field with polar molecules in the reaction mixture through dipolar polarization and ionic conduction mechanisms. nih.govnih.gov This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude, making it a cornerstone of green chemistry by reducing energy consumption and solvent use. ijpsjournal.comnih.gov For the synthesis of complex heterocyclic structures such as this compound, microwave irradiation offers powerful strategies for both the formation of the core heterocyclic rings and their subsequent functionalization.

Detailed research findings have consistently demonstrated the superiority of microwave-assisted methods over traditional thermal heating for the synthesis of piperidine-containing scaffolds. The key benefits include not only the acceleration of the reaction but also the enablement of novel reaction pathways that are inefficient under conventional conditions. nih.gov For instance, multi-component reactions (MCRs), which are highly valuable for building molecular complexity in a single step, are particularly well-suited for microwave assistance. nih.gov

One-pot, three-component protocols for synthesizing substituted pyridines and related heterocycles have been developed that proceed to completion in as little as 8-10 minutes at elevated temperatures under microwave irradiation, often without the need for a catalyst. nih.govyoutube.com This contrasts sharply with conventional methods that can require many hours of refluxing. nih.govtandfonline.com The synthesis of various piperidine derivatives has been shown to be significantly more efficient, with reaction times decreasing from hours to minutes and yields improving substantially. tandfonline.commdpi.com

The table below provides a comparative analysis of conventional versus microwave-assisted synthesis for reactions relevant to the formation of piperidine-based structures.

| Product Type | Conventional Method | Microwave-Assisted Method | Reference |

| Piperidino-Thiohydantoins | 4 hours (Reflux) | 3-5 minutes (320 W) | tandfonline.com |

| Piperidinyl-Quinoline Thiosemicarbazones | Lower Yields (Time not specified) | 3-5 minutes (Excellent Yields) | nih.govmdpi.com |

| Piperidine Acetamides | 2-3 hours (70 °C) | 2-5 minutes (65-70 °C) | mdpi.com |

| Sulfonyl-Piperidinyl-Triazoles | 10-20 hours | 30-60 seconds (Yields +20-40%) | nih.gov |

The construction of the this compound framework involves two key synthetic operations that are significantly enhanced by microwave energy: the formation of the piperidine ring and the N-alkylation of the piperidine nitrogen.

Piperidine Ring Formation: Microwave irradiation can be applied to classical cyclization reactions to form the piperidine ring. For example, microwave-mediated Leuckart reactions have been successfully used to afford piperidines from diketone precursors. nih.gov Similarly, intramolecular hetero-Diels–Alder reactions to create fused piperidine systems are also accelerated under microwave conditions. mdpi.com

N-Alkylation: The crucial step of attaching the oxolane-3-ylmethyl moiety to the piperidine nitrogen is an N-alkylation reaction. Microwave-assisted N-alkylation of amines with alcohols, a reaction directly analogous to the desired transformation, has been effectively demonstrated using catalysts like MnCl₂. nih.gov This protocol is noted for its wide substrate scope and excellent yields under microwave conditions. nih.gov The rapid heating facilitates the nucleophilic substitution, drastically reducing the time required compared to conventional heating. mdpi.com

The following table summarizes various research findings on the microwave-assisted formation of different heterocyclic systems, highlighting the conditions and outcomes.

| Reaction Type | Key Reactants | Microwave Conditions | Key Outcome / Product | Reference |

| Cyclocondensation | Chalcones, Guanidine Hydrochloride | 600 W, 6 min | Piperidine-containing Pyrimidines | |

| Three-Component Reaction | Formyl-quinoline, Heterocyclic Amine, 1,3-Diketone | 150 °C, 8 min | Dihydropyrido[2,3-d]pyrimidines (68-82% yield) | nih.gov |

| 1,3-Dipolar Cycloaddition | Isatin, β-Nitrostyrene, Benzylamine | Not specified | Spirooxindoles (Yield enhanced from 69% to 84%, time from 18h to 12 min) | nih.gov |

| Epoxide Ring Opening | Phenyl Glycidyl Ether, Pyrazole | 120 °C, 1 min | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol (73% yield) | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's conformation.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

A detailed NMR analysis would involve a suite of experiments to map the covalent framework and spatial relationships within the molecule.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities. The spectrum would be characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the piperidine and oxolane rings, as well as the methylene bridge. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Based on the structure, nine distinct carbon signals are expected. The chemical shifts would be indicative of the carbon type (e.g., C-N, C-O, C-C).

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between adjacent protons. Cross-peaks in the COSY spectrum would confirm the proton-proton coupling networks within the piperidine and oxolane rings, for instance, by showing correlations between the protons on adjacent carbons in each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the connectivity between the piperidine ring, the methylene bridge, and the oxolane ring. For example, correlations would be expected between the protons of the methylene bridge and the adjacent carbons of both the piperidine and oxolane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum would indicate which protons are close to each other in space, which is critical for determining the preferred conformation of the molecule, such as the chair conformation of the piperidine ring and the orientation of the oxolane-3-ylmethyl substituent.

Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2', 6' (Piperidine) | 2.8 - 3.0 (axial & equatorial) | 50 - 55 |

| 3', 5' (Piperidine) | 1.4 - 1.8 (axial & equatorial) | 25 - 30 |

| 4' (Piperidine) | 2.5 - 2.8 | 45 - 50 |

| 1'' (Methylene) | 2.3 - 2.5 | 55 - 60 |

| 3 (Oxolane) | 2.5 - 2.8 | 40 - 45 |

| 2 (Oxolane) | 3.6 - 3.8 | 65 - 70 |

| 4 (Oxolane) | 1.8 - 2.0 | 30 - 35 |

| 5 (Oxolane) | 3.7 - 3.9 | 68 - 73 |

| 4'-NH₂ | 1.5 - 2.5 (broad) | N/A |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Characterization of Characteristic Functional Group Vibrations and Molecular Fingerprints

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would be expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic rings and the methylene bridge would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the oxolane ring would give rise to a strong absorption band around 1050-1150 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-C and C-N skeletal vibrations would be prominent in the Raman spectrum, contributing to the unique "molecular fingerprint" region, which is useful for identification.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. The experimentally measured mass would be compared to the calculated mass of the molecular formula, C₉H₁₈N₂O, to confirm the elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be approximately 171.1548.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the C-N bond between the piperidine and the methylene bridge, the loss of the amine group from the piperidine ring, and the opening of the oxolane ring.

Advanced Analytical Methodologies for Research on 1 Oxolan 3 Ylmethyl Piperidin 4 Amine

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is the cornerstone of purification and analysis for synthetic compounds like 1-(Oxolan-3-ylmethyl)piperidin-4-amine. Its high resolving power allows for the separation of the target compound from impurities, even those that are structurally very similar.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (U-HPLC), are indispensable for assessing the purity and quantifying this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Given that the target molecule lacks a strong chromophore, detection can be challenging. Methods may employ a low UV wavelength (around 200-215 nm) for detection, or utilize pre-column derivatization with an agent like 4-toluenesulfonyl chloride or benzoyl chloride to attach a UV-active moiety, significantly enhancing sensitivity. nih.govgoogle.comnih.gov

U-HPLC offers advantages over traditional HPLC by using columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. A typical reversed-phase method is often employed for piperidine-containing compounds. unodc.orgresearchgate.net

Table 1: Illustrative HPLC/U-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar amine compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and helps achieve sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the C18 column. |

| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is effective for separating compounds with a range of polarities and for cleaning the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID U-HPLC column, balancing speed and pressure. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low UV wavelength for detecting the amine functionality or MS for higher sensitivity and specificity. |

| Injection Vol. | 2 µL | A small injection volume is typical for U-HPLC to prevent column overloading. |

The structure of this compound contains a stereocenter at the 3-position of the oxolane ring. As a result, the compound can exist as a pair of enantiomers (R and S forms). In asymmetric synthesis, it is critical to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most common and reliable method for this determination. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating chiral amines and related compounds. nih.govnih.gov As with achiral HPLC, pre-column derivatization may be necessary to improve detection and interaction with the stationary phase. nih.gov

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD (Cellulose derivative) | These CSPs are widely used and have proven effective for a broad range of chiral separations, including amines. nih.govnih.gov |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | A normal-phase solvent system is common in chiral chromatography. Diethylamine is added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a conventional HPLC column (e.g., 4.6 mm ID). |

| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; ambient temperature is often a good starting point. |

| Detection | UV at 220 nm | Wavelength is chosen to maximize the signal of the analyte or its derivative. |

Hyphenated Techniques for Complex Reaction Mixture Analysis and Degradation Product Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures without needing to isolate each component.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing crude reaction mixtures and identifying trace-level impurities or degradation products. nih.govresearchgate.netsemanticscholar.org The liquid chromatograph first separates the components, which are then ionized and analyzed by the first mass spectrometer. Specific ions can be selected and fragmented, with the resulting fragments analyzed by a second mass spectrometer. This process provides structural information that is invaluable for identifying unknown compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique. researchgate.netrsc.org It is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. oup.com GC-MS can provide excellent separation of isomers and yield detailed mass spectra for compound identification.

Potential degradation pathways for piperidine-containing molecules include oxidation or cleavage of the heterocyclic rings. nih.gov For this compound, this could involve N-dealkylation (loss of the oxolan-3-ylmethyl group) or oxidation of the piperidine (B6355638) or oxolane rings. Both LC-MS/MS and GC-MS are instrumental in identifying these low-level degradation products in stability studies.

Quantitative Analytical Methods for Research Scale Samples

Accurate quantification of research-scale samples is essential for ensuring the reliability and reproducibility of experimental results. Several methods can be employed for the quantitative analysis of this compound.

The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of relatively pure samples, HPLC-UV after derivatization can be sufficient. nih.gov For more complex matrices or when lower detection limits are required, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. nih.gov Quantitative analysis relies on the creation of a calibration curve using certified reference standards, from which the concentration of the analyte in an unknown sample can be determined. researchgate.netexplorationpub.com

Table 3: Comparison of Quantitative Analytical Methods

| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-UV (with derivatization) | 0.1 - 1 µg/mL | Widely available, robust, cost-effective. nih.gov | Requires derivatization, lower sensitivity than MS. |

| LC-MS/MS | 0.01 - 10 ng/mL | High sensitivity and selectivity, provides structural confirmation. nih.govsemanticscholar.org | Higher instrument cost and complexity. |

| GC-MS (with derivatization) | 0.1 - 20 ng/mL | High resolution, provides library-matchable mass spectra. researchgate.netrsc.org | Requires derivatization for non-volatile analytes. oup.com |

Future Research Directions and Unaddressed Challenges in 1 Oxolan 3 Ylmethyl Piperidin 4 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Strategies for Complex Analogs

A primary challenge in the synthesis of complex analogs of 1-(Oxolan-3-ylmethyl)piperidin-4-amine is the reliance on traditional multi-step methods that can be inefficient and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic strategies.

Key Research Objectives:

Biocatalysis and Green Chemistry: The use of enzymes, such as transaminases, offers a promising green alternative for the asymmetric synthesis of chiral piperidines. acs.org These biocatalytic approaches can lead to high enantiomeric excess under mild reaction conditions, reducing the need for heavy metal catalysts. acs.org Exploring enzymatic pathways for the construction of both the piperidine (B6355638) and oxolane rings could provide a highly efficient and sustainable route to complex analogs.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, thereby improving atom economy and reducing waste. mdpi.com Designing novel MCRs that incorporate the oxolane and piperidine precursors could provide rapid access to diverse libraries of analogs. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to key synthetic steps, such as hydrogenations or cyclizations, could lead to higher yields and purity for analogs of this compound.

Bio-derived Feedstocks: Investigating the use of bio-derived furanic compounds as starting materials for the oxolane moiety presents a sustainable pathway. mdpi.com Transforming biomass-derived platform chemicals into key intermediates aligns with the principles of green chemistry. mdpi.com

| Synthetic Strategy | Potential Advantages | Representative Research Area |

| Biocatalysis | High stereoselectivity, mild conditions, reduced metal waste. acs.org | Use of transaminases for asymmetric synthesis of substituted piperidines. acs.org |

| Multicomponent Reactions | High efficiency, atom economy, rapid library generation. mdpi.com | Development of novel MCRs for piperidine-containing compounds. mdpi.com |

| Intramolecular Cyclization | Access to complex ring systems, high stereocontrol. nih.gov | Gold-catalyzed cyclization of N-homopropargyl amides. nih.gov |

| C-H Activation | Direct functionalization, increased step economy. | Ruthenium-catalyzed C-H amination for N-heterocycle synthesis. |

| Bio-derived Feedstocks | Sustainability, reduced reliance on petrochemicals. mdpi.com | Conversion of biomass-derived furanics to oxolane precursors. mdpi.com |

Deeper Mechanistic Insights into Stereoselective Synthesis and Chemical Transformations

Achieving precise control over the stereochemistry of this compound analogs is crucial. A significant challenge is the limited understanding of the reaction mechanisms that govern stereoselectivity. Future research must focus on elucidating these mechanisms to enable the rational design of highly selective syntheses.

Key Research Objectives:

Kinetic and Thermodynamic Studies: Detailed kinetic studies are needed to understand the rate-determining steps and the influence of reaction parameters (temperature, solvent, catalyst) on the formation of different stereoisomers. nih.gov Such studies can help in optimizing conditions to favor the desired product. nih.govresearchgate.net

Identifying Key Intermediates: The isolation and characterization of reaction intermediates are essential for confirming proposed mechanistic pathways. Techniques like in-situ spectroscopy can be invaluable for observing transient species. The formation of intermediates like Zincke imines in pyridine (B92270) ring-opening/ring-closing strategies represents a novel area for exploration. chemrxiv.org

Catalyst-Substrate Interactions: Understanding how catalysts, particularly chiral catalysts, interact with substrates at a molecular level is key to improving stereoselectivity. This includes studying the transition states of catalyzed reactions. For instance, mechanistic studies on copper-catalyzed intramolecular C-H amination have provided valuable insights through the isolation of intermediates and kinetic isotope effect experiments. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the most likely stereochemical outcomes. mdpi.com This computational approach can complement experimental work and guide the development of new synthetic methods. nih.gov

Application of Emerging Computational Methods for Predictive Chemistry and Property Design

The traditional process of drug discovery and materials science relies heavily on empirical screening, which is both time-consuming and expensive. A significant opportunity lies in the application of computational methods to predict the properties of novel this compound analogs and guide their design.

Key Research Objectives:

Structure-Activity Relationship (SAR) Modeling: Computational tools can be used to build robust SAR models that correlate the structural features of analogs with their biological activity or material properties. nih.gov These models can then be used to prioritize the synthesis of the most promising candidates. nih.gov

In Silico Property Prediction: Algorithms can predict key physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which are critical for the development of new chemical entities. nih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with biological targets, such as proteins or enzymes. rsc.org This can help in understanding the mechanism of action and in designing molecules with improved binding affinity and selectivity. nih.gov

De Novo Design: Advanced computational algorithms can be used to design novel molecular structures with desired properties from the ground up. These de novo design approaches can explore a vast chemical space and identify innovative analogs that might not be conceived through traditional medicinal chemistry approaches.

| Computational Method | Application in Drug/Materials Design | Potential Impact on Research |

| QSAR | Predicting biological activity based on chemical structure. nih.gov | Accelerates identification of potent compounds. |

| Molecular Docking | Simulating the binding of a molecule to a target protein. rsc.org | Guides the design of molecules with high binding affinity. rsc.org |

| MD Simulations | Analyzing the dynamic interactions between a molecule and its target. nih.gov | Provides insights into binding stability and mechanism of action. nih.gov |

| DFT Calculations | Modeling reaction mechanisms and predicting stereochemical outcomes. mdpi.com | Enables rational design of stereoselective synthetic routes. mdpi.com |

Development of Specialized Analytical Protocols for Tracing Reaction Pathways and Intermediates

A significant challenge in understanding and optimizing the synthesis of complex molecules is the difficulty in detecting and characterizing transient intermediates and minor byproducts. The development of specialized, high-sensitivity analytical protocols is essential for gaining a complete picture of the reaction landscape.

Key Research Objectives:

In-Situ Reaction Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process Analytical Technology (PAT) allow for the real-time monitoring of reactant consumption and product formation. This provides valuable kinetic data and can help in identifying reaction intermediates.

Advanced Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can directly probe liquid-phase reactions, allowing for the detection of short-lived intermediates without the need for sample workup. mdpi.com This can provide direct evidence for proposed reaction mechanisms.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) is a powerful method for tracing the fate of individual atoms throughout a reaction pathway. nih.govnih.gov Analysis of the products by NMR or mass spectrometry can provide definitive evidence for specific bond formations and cleavages. nih.gov

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with advanced detectors, such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), enables the separation and identification of complex mixtures of products and intermediates, even at trace levels.

Q & A

Q. What are the standard synthetic routes for 1-(Oxolan-3-ylmethyl)piperidin-4-amine?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with an oxolane (tetrahydrofuran) derivative. For example, reacting piperidin-4-amine with 3-(bromomethyl)oxolane under basic conditions (e.g., NaH or KCO) in polar aprotic solvents like acetonitrile or ethanol . Purification is achieved via column chromatography, followed by characterization using H NMR and mass spectrometry (MS). Key intermediates should be monitored for regioselectivity, as competing alkylation sites may arise.

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- H NMR : Look for signals corresponding to the oxolane ring (δ 1.8–2.2 ppm for methylene protons, δ 3.6–4.0 ppm for ether-linked protons) and piperidine NH (δ 1.2–1.6 ppm, broad singlet). Piperidine ring protons appear as multiplet signals between δ 2.4–3.2 ppm .

- MS (ESI+) : Molecular ion peaks [M+H] should align with the molecular formula (CHNO). Fragmentation patterns (e.g., loss of oxolane or piperidine groups) confirm structural integrity .

- IR : Stretching vibrations for NH (~3350 cm) and ether C-O (~1120 cm).

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 3.7–3.9 ppm (oxolane O-CH), δ 2.8–3.1 ppm (piperidine N-CH) | |

| MS (ESI+) | m/z 183.15 [M+H] (calculated for CHNO) |

Q. What solvents and bases are optimal for alkylation reactions in piperidine derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the amine, while bases like KCO or NaH deprotonate the NH group for efficient alkylation. Ethanol is used for milder conditions but may require longer reaction times. For example, NaH in acetonitrile at 60°C achieves >80% yield in similar piperidine alkylations .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Methodological Answer :

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 140°C for 2 hours vs. 24 hours conventionally) .

- Catalysis : Add catalytic KI to improve alkyl halide reactivity via the Finkelstein mechanism .

- Workup : Employ liquid-liquid extraction (e.g., dichloromethane/water) to isolate the product efficiently. Monitor purity via TLC (silica gel, 10% MeOH/CHCl) .

Q. How to resolve contradictory mass spectrometry data during characterization?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use HRMS to distinguish between isobaric ions (e.g., [M+H] vs. fragment ions). For example, a peak at m/z 183.15 with a deviation <2 ppm confirms the molecular formula .

- Isotope Pattern Analysis : Compare experimental vs. theoretical isotope distributions (e.g., using software like MassHunter) to validate molecular integrity .

- Tandem MS (MS/MS) : Fragment ions such as m/z 98 (piperidine ring) or m/z 85 (oxolane fragment) confirm connectivity .

Q. What strategies are used to investigate oxidation pathways of this compound?

- Methodological Answer :

- Oxidizing Agents : Test KMnO in acidic (HSO) vs. basic (NaOH) conditions to compare N-oxide formation vs. ring opening. Monitor via H NMR for loss of NH signals or new carbonyl peaks (δ 170–180 ppm in C NMR) .

- Kinetic Studies : Use UV-Vis spectroscopy to track absorbance changes at 240–260 nm (characteristic of amine oxidation intermediates) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict oxidation sites and compare with experimental data .

Q. How to address low reproducibility in chiral synthesis of derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) for baseline resolution .

- Asymmetric Catalysis : Employ chiral ligands like (R)-BINAP in palladium-catalyzed coupling reactions to enhance enantiomeric excess (ee >95%) .

- Circular Dichroism (CD) : Validate chirality by comparing CD spectra with known standards .

Data Analysis and Contradictions

Q. How to interpret conflicting H NMR signals in piperidine derivatives?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO to resolve broad NH signals, which may split into sharp singlets due to hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational exchange broadening in piperidine rings .

- 2D NMR (COSY, HSQC) : Correlate ambiguous protons (e.g., overlapping CH groups) to assign signals unambiguously .

Q. What analytical approaches validate purity in the presence of byproducts?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm. Compare retention times with standards .

- Elemental Analysis : Ensure C, H, N, O percentages deviate <0.4% from theoretical values.

- X-ray Crystallography : Resolve crystal structures to confirm molecular geometry and purity (>99% by SCXRD) .

Experimental Design

Q. How to design a stability study under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH). Incubate at 37°C for 24–72 hours .

- LC-MS Monitoring : Quantify degradation products (e.g., hydrolyzed oxolane or oxidized piperidine) using a calibration curve.

- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t) and activation energy (Arrhenius plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.